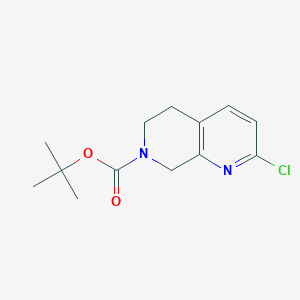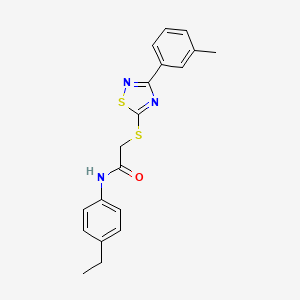
N-(4-ethylphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(4-ethylphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide" is a heterocyclic compound that is likely to possess a complex structure involving a thiadiazole ring. Thiadiazole derivatives are known for their diverse biological activities and are often used in the synthesis of compounds with potential pharmacological properties. Although the specific compound is not directly discussed in the provided papers, the papers do provide insights into similar compounds and their structures, synthesis, and biological activities.
Synthesis Analysis
The synthesis of thiadiazole derivatives typically involves the reaction of appropriate precursors containing the thiadiazole moiety. For instance, the synthesis of polyfunctionally substituted heterocyclic compounds derived from 2-cyano-N-(5-pentadecyl-1,3,4-thiadiazol-2-yl)acetamide was achieved by reacting 5-pentadecyl-1,3,4-thiadiazol-2-amine with ethyl cyanoacetate . Similarly, a series of N-(thieno[2,3-b]pyridin-3-yl)acetamide compounds with a substituent of 1,3,4-thiadiazole were synthesized starting from 2-chloronicotinonitrile . These methods suggest that the synthesis of the compound would also involve multi-step reactions, starting with the synthesis of the thiadiazole core followed by subsequent functionalization.
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives is characterized by the presence of a thiadiazole ring, which can influence the overall shape and intermolecular interactions of the molecule. For example, two N-{2-([(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides were found to be isostructural and 'V' shaped, with angles between the two aromatic planes being approximately 84° . This suggests that the compound "N-(4-ethylphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide" may also exhibit a distinct 3-dimensional shape that could be crucial for its biological activity.
Chemical Reactions Analysis
Thiadiazole derivatives can participate in various chemical reactions, primarily due to the reactivity of the thiadiazole ring. The papers do not provide specific reactions for the compound , but they do indicate that thiadiazole compounds can be functionalized to create a wide range of derivatives . This functionalization is often driven by the need to synthesize compounds with specific biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiadiazole derivatives are influenced by their molecular structure. The presence of halogen atoms, as seen in the compounds studied in the papers, can lead to specific intermolecular interactions such as hydrogen bonds and halogen bonds . These interactions can affect properties such as solubility, melting point, and crystalline structure. While the exact properties of "N-(4-ethylphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide" are not discussed, it can be inferred that its properties would be similarly influenced by its molecular structure and substituents.
Wissenschaftliche Forschungsanwendungen
Glutaminase Inhibition for Cancer Therapy
N-(4-ethylphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is structurally related to bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, which have been synthesized and evaluated for their potential as glutaminase inhibitors. Glutaminase plays a crucial role in cancer cell metabolism, and its inhibition is considered a therapeutic strategy for cancer treatment. BPTES analogs, including compounds structurally similar to N-(4-ethylphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide, have demonstrated the ability to inhibit the growth of cancer cells, such as human lymphoma B cells, both in vitro and in mouse xenograft models. These findings suggest that such compounds could serve as the basis for developing new cancer therapies by targeting glutaminase activity (Shukla et al., 2012).
Anticancer Potential
Research into thiadiazole derivatives, including those related to N-(4-ethylphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide, has shown significant promise in the field of anticancer drug development. These compounds have been evaluated for their cytotoxic activities against various cancer cell lines, including breast and lung cancer cells. Notably, certain thiadiazole derivatives have displayed potent anticancer activities, suggesting their potential as lead compounds for further drug development aimed at cancer therapy. The structure-activity relationships derived from these studies could inform the design of more effective anticancer agents (Çevik et al., 2020).
Molecular Modeling and Drug Design
Molecular modeling studies have been conducted on thiadiazole derivatives to understand their interactions with biological targets and to guide the design of new therapeutic agents. These studies provide insights into the mechanisms of action and specificity of compounds like N-(4-ethylphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide, particularly in the context of anti-inflammatory and analgesic properties. By elucidating the molecular interactions responsible for biological activity, researchers can optimize the drug-like properties of thiadiazole derivatives for potential use in treating inflammatory conditions and pain (Shkair et al., 2016).
Eigenschaften
IUPAC Name |
N-(4-ethylphenyl)-2-[[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS2/c1-3-14-7-9-16(10-8-14)20-17(23)12-24-19-21-18(22-25-19)15-6-4-5-13(2)11-15/h4-11H,3,12H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISUSAIDCHPBOOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC(=NS2)C3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethylphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

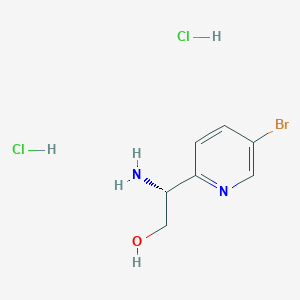
![6-Oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylic acid methyl ester](/img/structure/B2508262.png)
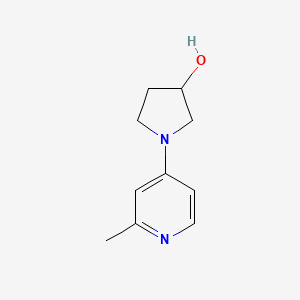

![2-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]-2-methyl-N-phenyl-1-hydrazinecarbothioamide](/img/structure/B2508267.png)


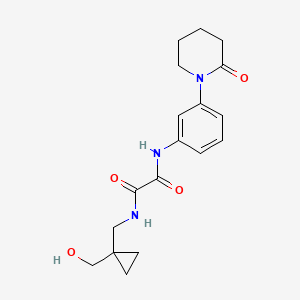
![diethyl 2-(3-methoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2508272.png)


![2-[(Cyclopentylmethyl)(methyl)amino]ethan-1-OL](/img/structure/B2508277.png)
![2-[[2-(Azidomethyl)morpholin-4-yl]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B2508278.png)
